molecular formula C15H19NO3 B14960569 4-[(4-Methylpiperidin-1-yl)carbonyl]phenyl acetate

4-[(4-Methylpiperidin-1-yl)carbonyl]phenyl acetate

Cat. No.: B14960569
M. Wt: 261.32 g/mol
InChI Key: JTHNOLKHHKCTPL-UHFFFAOYSA-N
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Description

4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL ACETATE is an organic compound that features a piperidine ring, a phenyl group, and an acetate ester

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

[4-(4-methylpiperidine-1-carbonyl)phenyl] acetate

InChI

InChI=1S/C15H19NO3/c1-11-7-9-16(10-8-11)15(18)13-3-5-14(6-4-13)19-12(2)17/h3-6,11H,7-10H2,1-2H3

InChI Key

JTHNOLKHHKCTPL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL ACETATE typically involves the reaction of 4-methylpiperidine with phenyl acetate under specific conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The choice of reagents and catalysts can be tailored to optimize yield and purity, ensuring the process is both cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism by which 4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL ACETATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects . The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL ACETATE is unique due to its combination of a piperidine ring and a phenyl acetate moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.

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